molecular formula C10H8N2O2 B040990 8-Aminoquinoline-4-carboxylic acid CAS No. 121689-23-4

8-Aminoquinoline-4-carboxylic acid

Cat. No.: B040990
CAS No.: 121689-23-4
M. Wt: 188.18 g/mol
InChI Key: MRULXYCHOHAGHT-UHFFFAOYSA-N
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Description

Tetrachloroethylene, also known as perchloroethylene, is a chlorinated hydrocarbon with the chemical formula C2Cl4. It is a colorless, non-flammable liquid with a mild, sweet odor. Tetrachloroethylene is widely used as a solvent in dry cleaning and for degreasing metals. It was first synthesized in 1821 by Michael Faraday and has since become a staple in various industrial applications due to its stability and effectiveness .

Mechanism of Action

Target of Action

8-Aminoquinoline-4-carboxylic acid, like other 8-aminoquinolines, is a nitrogen-containing heterocyclic compound that has been used in drug design due to its broad spectrum of bioactivity . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . They are effective against gametocytes and hypnozoites, which are dormant forms of the parasite that can persist in the liver and cause clinical disease .

Mode of Action

The mode of action of this compound involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This process is facilitated by a single electron transfer (SET) pathway . The compound interacts with its targets, leading to changes in the targets’ function and subsequent effects on the organism.

Biochemical Pathways

The biochemical pathways affected by this compound involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .

Pharmacokinetics

Studies on other 8-aminoquinolines such as primaquine have shown that these compounds can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight has been found to affect the clearance and volume parameters for these compounds .

Result of Action

The result of the action of this compound is the disruption of the life cycle of the Plasmodium parasite, preventing the development of malaria . The compound’s interaction with its targets leads to changes in the targets’ function, which can have downstream effects on the organism.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the effectiveness of related compounds has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized through several methods:

Industrial Production Methods:

Comparison with Similar Compounds

Tetrachloroethylene is often compared with other chlorinated hydrocarbons:

Uniqueness: Tetrachloroethylene’s stability, non-flammability, and effectiveness as a solvent make it unique among chlorinated hydrocarbons. Its widespread use in dry cleaning and metal degreasing highlights its importance in industrial applications .

Properties

IUPAC Name

8-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULXYCHOHAGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557678
Record name 8-Aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121689-23-4
Record name 8-Aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminoquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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